Association of Plasma NAP-226-90 with Cognitive Decline vs. Rivastigmine's Cognitive Benefit
In a clinical study of Taiwanese Alzheimer's disease patients, higher plasma concentrations of NAP-226-90 were significantly associated with worsened performance in the abstraction/judgment cognitive domain (p < 0.05) [1]. Conversely, higher plasma concentrations of rivastigmine were associated with improved or preserved short-term memory, but also with worsened abstraction/judgment. This demonstrates a differential cognitive impact between the parent drug and its metabolite.
| Evidence Dimension | Association with Cognitive Change |
|---|---|
| Target Compound Data | Higher NAP-226-90 concentration associated with worsened abstraction/judgment (p < 0.05) |
| Comparator Or Baseline | Higher rivastigmine concentration associated with improved short-term memory but worsened abstraction/judgment |
| Quantified Difference | Differential association; p < 0.05 for NAP-226-90 vs. baseline |
| Conditions | Plasma concentrations in Taiwanese Alzheimer's disease patients (n=16), cognitive assessment via MMSE and cognitive abilities screening instrument |
Why This Matters
This provides in vivo evidence that the metabolite does not replicate the therapeutic profile of the parent drug, making it a critical biomarker for safety and efficacy studies rather than a therapeutic alternative.
- [1] Chiu PY, Dai DE, Hsu HP, et al. Concentrations of Rivastigmine and NAP 226-90 and the Cognitive Response in Taiwanese Alzheimer's Disease Patients. J Alzheimers Dis. 2012;31(2):285-294. View Source
